molecular formula C22H26N4O5 B15006441 N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide

N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide

Cat. No.: B15006441
M. Wt: 426.5 g/mol
InChI Key: HJEFLOCIIYJQKB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a cyclohexane ring, a pyridine ring, and various functional groups such as nitro and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, nitration can be performed to introduce the nitro group.

    Acylation Reaction: The nitro-pyridine derivative can then undergo an acylation reaction with an appropriate acyl chloride to form the acetylated product.

    Amidation: The acetylated product can be reacted with a cyclohexanecarboxylic acid derivative in the presence of a coupling agent to form the final amide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Functional groups on the aromatic rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Exploring its use in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide: can be compared with other amide compounds that have similar structures but different functional groups.

    This compound: can be compared with other pyridine derivatives that have different substituents on the pyridine ring.

Properties

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-[[2-(3-nitro-2-oxopyridin-1-yl)acetyl]amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H26N4O5/c1-15-8-6-9-16(2)19(15)23-21(29)22(11-4-3-5-12-22)24-18(27)14-25-13-7-10-17(20(25)28)26(30)31/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,23,29)(H,24,27)

InChI Key

HJEFLOCIIYJQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)CN3C=CC=C(C3=O)[N+](=O)[O-]

Origin of Product

United States

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